Product packaging for 1,1-Dimethoxyacetone(Cat. No.:CAS No. 6342-56-9)

1,1-Dimethoxyacetone

Cat. No.: B147526
CAS No.: 6342-56-9
M. Wt: 118.13 g/mol
InChI Key: ULVSHNOGEVXRDR-UHFFFAOYSA-N
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Description

1,1-Dimethoxyacetone (CAS 6342-56-9), also known as pyruvic aldehyde dimethyl acetal, is a high-value chemical building block with significant applications in pharmaceutical research and organic synthesis. This colorless to pale yellow liquid serves as a critical synthon in the preparation of key therapeutic agents. It is notably used in the synthesis of MCL1 inhibitors like S63845, which show promising tolerability and efficacy in diverse cancer models . Furthermore, it is employed in the development of novel 2,4-disubstituted pyrimidines that act as potent and selective inhibitors of neuronal nitric oxide synthase, a target for neurodegenerative disorders . Its utility extends to the broader preparation of antineoplastic, anti-cardiovascular, and antiulcer drugs, as well as various antibiotics, fungicides, and other pesticides . As a reagent, this compound is highly versatile in chemical synthesis. It effectively participates in Claisen condensations with polyfluorinated esters to produce novel fluorinated building blocks for heterocyclic compounds . It is also involved in other key reactions, including Ti-mediated aldol additions and Knoevenagel condensations, to construct complex organic molecules . Key physical properties include a molecular weight of 118.13 g/mol, a boiling point of 143-147°C, a density of approximately 1.000 g/mL, and a flash point of 37°C, classifying it as a flammable liquid . It is miscible with water, methanol, and acetone . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B147526 1,1-Dimethoxyacetone CAS No. 6342-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxypropan-2-one
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InChI

InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3
Source PubChem
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InChI Key

ULVSHNOGEVXRDR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID6064244
Record name 2-Propanone, 1,1-dimethoxy-
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Molecular Weight

118.13 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Methylglyoxal dimethyl acetal
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Vapor Pressure

8.48 [mmHg]
Record name Methylglyoxal dimethyl acetal
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CAS No.

6342-56-9
Record name Pyruvic aldehyde dimethyl acetal
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Record name 1,1-Dimethoxyacetone
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Record name 1,1-dimethoxyacetone
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Synthetic Methodologies and Strategies for 1,1 Dimethoxyacetone and Its Derivatives

Classical and Contemporary Synthetic Routes

Traditional and modern approaches to synthesizing 1,1-Dimethoxyacetone primarily involve acetalization reactions and the hydrolysis of related compounds.

Synthesis via Hydrolysis of Related Compounds

This compound can be synthesized via the hydrolysis of related compounds. For example, Methylglyoxal (B44143) 1,1-dimethyl acetal (B89532) (a synonym for this compound) has been used in the synthesis of methylglyoxal via hydrolysis in the presence of sulfuric acid. sigmaaldrich.comchemicalbook.comottokemi.comchemicalbook.in This indicates a reversible relationship where hydrolysis of the acetal yields the corresponding carbonyl compound (methylglyoxal) and methanol (B129727). Conversely, the formation of the acetal involves the reaction of the carbonyl compound with methanol, often with the removal of water. In the context of synthesizing this compound, this implies that starting from methylglyoxal and reacting it with methanol under conditions that favor acetal formation (e.g., acid catalysis and water removal) would lead to this compound. Additionally, this compound has been used as a raw material in multi-step syntheses where hydrolysis is employed to remove the acetal protecting group at a later stage to yield an aldehyde. google.com

Advanced Synthetic Approaches Utilizing this compound as a Precursor

This compound serves as a valuable precursor in the synthesis of a variety of complex organic molecules, leveraging its unique structural features and reactivity. Its ambiphilic reactivity has been noted in chemical literature. researchgate.netcapes.gov.brresearchgate.net

Enantioselective and Diastereoselective Synthesis

This compound is a key substrate in enantioselective and diastereoselective synthesis, enabling the formation of products with defined stereochemistry. researchgate.netcapes.gov.brresearchgate.netbuchler-gmbh.com Its structure allows for the generation of enolates or enamine intermediates that can participate in stereocontrolled bond-forming reactions.

A prominent application of this compound in asymmetric synthesis is its use as a substrate in asymmetric aldol (B89426) reactions with isatins. researchgate.netbuchler-gmbh.commedchemexpress.comnih.gov This reaction is a crucial method for synthesizing chiral 3-hydroxyoxindoles, which are important scaffolds in natural products and biologically active molecules. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Research by Chimni and co-workers in 2013 demonstrated the asymmetric aldol reaction of this compound with isatins catalyzed by cinchona-derived primary amines. beilstein-journals.orgresearchgate.net These reactions were conducted at room temperature with a catalyst loading of 10% and trichloroacetic acid (TCA) as an additive. beilstein-journals.orgresearchgate.net The protocol yielded corresponding 3-hydroxyoxindoles in high yields (up to 96%) and with excellent enantioselectivities (up to 97% ee), even for N-unsubstituted isatin (B1672199) derivatives. beilstein-journals.orgresearchgate.net The proposed mechanism involves the formation of an enamine from the primary amine catalyst and this compound, followed by protonation of the tertiary amino group. beilstein-journals.org The protonated amine then acts as a hydrogen bond donor to activate the carbonyl group of the isatin substrate, facilitating the aldol addition. beilstein-journals.org The stereoselectivity is explained by the attack of the Re-face of the enamine on the isatin substrate when using the corresponding R-catalyst, leading to the R-enantiomer product. beilstein-journals.org

Studies have investigated the impact of various parameters on the enantioselectivity of aldol reactions involving isatins and ketones, including catalyst loading, additives, solvent, and temperature. nih.gov Lower catalyst loadings have sometimes led to improved enantioselectivity. nih.gov The substituents on the isatin ring can also significantly influence the yield and enantioselectivity of the reaction. nih.gov

Table 1: Representative Results of Asymmetric Aldol Reaction of this compound with Isatins

Isatin DerivativeCatalyst TypeAdditiveYield (%)Enantiomeric Excess (ee %)Reference
N-unsubstitutedCinchona-derived primary amineTrichloroacetic acidUp to 96Up to 97 beilstein-journals.orgresearchgate.net
SubstitutedCinchona-derived primary amineTrichloroacetic acidUp to 96Up to 97 beilstein-journals.orgresearchgate.net

This table summarizes key findings regarding the yields and enantioselectivities achieved in the asymmetric aldol reaction between this compound and isatins using cinchona-derived primary amine catalysts.

TiCl4-Bu3N-Mediated Condensations

Titanium tetrachloride (TiCl4) in combination with tributylamine (B1682462) (Bu3N) has been employed to mediate condensation reactions involving this compound. This methodology is particularly relevant in the context of aldol-type additions and subsequent cyclizations. For instance, TiCl4-Bu3N-mediated condensation of ketones with α,α-dimethoxyketones, such as this compound, has been shown to afford trialkylsubstituted 2(5H)-furanones in a one-pot process. researchgate.netkwansei.ac.jp This reaction sequence involves sequential aldol addition and furanone formation. researchgate.net

Studies have demonstrated the effectiveness of this method with various ketones. For example, the reaction of propiophenone (B1677668) with this compound under optimized TiCl4-Bu3N conditions yielded the desired trialkylsubstituted furanone. researchgate.net The method offers advantages including a one-step synthesis and avoidance of tedious steps like the preparation of enol silyl (B83357) ethers or the isolation of labile aldol adducts. researchgate.net

The reaction conditions for the TiCl4-Bu3N-mediated condensation typically involve the addition of TiCl4 and Bu3N to a solution of the ketone in an inert solvent like dichloromethane (B109758) at low temperatures, followed by the addition of this compound. mdpi.comscispace.com The reaction mixture is then stirred, often with a temperature increase, to facilitate the condensation and cyclization. mdpi.comscispace.com Workup usually involves quenching with water and extraction of the product. mdpi.comscispace.com

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a range of heterocyclic compounds, leveraging its bifunctional nature.

Furanone Synthesis

As discussed in the context of TiCl4-Bu3N-mediated condensations, this compound is a direct reactant in the synthesis of 2(5H)-furanones (α,β-butenolides). researchgate.netkwansei.ac.jpmdpi.comscispace.comresearchgate.net This one-pot annulation method involves a Ti-mediated aldol addition between a ketone and this compound, followed by an acid-induced cyclo-condensation. mdpi.comscispace.com This method allows for the incorporation of various substituents onto the furanone core depending on the ketone used. mdpi.comscispace.com For example, reactions with bromophenyl ketones have successfully yielded corresponding 5-(bromophenyl)-2(5H)-furanones. mdpi.comscispace.com

Benzofuran (B130515) Synthesis

This compound has been implicated in the synthesis of benzofuran derivatives. In one reported instance, an attempt to perform a Tanabe annulation on 4-hydroxy-cyclohexanone with this compound unexpectedly yielded 3-methylbenzofuran (B1293835) as the primary product. researchgate.netmdpi.com This suggests that under certain conditions, this compound can participate in annulation reactions leading to the benzofuran scaffold.

Pyrazole (B372694) Synthesis

This compound serves as a starting material for the synthesis of pyrazole derivatives. For example, pyrimidine-4-carbaldehyde, a precursor used in the synthesis of certain pyrazoles, can be synthesized from this compound through a multi-step process involving N,N-dimethylformamide dimethyl acetal. nih.govpreprints.org Additionally, 3-(dimethoxymethyl)-1H-pyrazole can be synthesized from this compound. chemsrc.com

Triazole Synthesis

The compound is also employed in the formation of triazole rings. A one-pot, three-component coupling reaction involving this compound, p-toluenesulfonohydrazide (TsNHNH2), and methylamine (B109427) (MeNH2) has been reported to yield a dimethyltriazole derivative. acs.org Furthermore, 1H-1,2,3-triazoles can be formed from 2-alkoxy-substituted alkenediazonium compounds, which can be derived from the tosylhydrazone of this compound. thieme-connect.de

Pyrimidine (B1678525) Synthesis

This compound (methylglyoxal 1,1-dimethyl acetal) is a synthetic reagent utilized in the preparation of substituted pyrimidines. lookchem.comchemicalbook.com Its reactivity allows for the construction of the pyrimidine ring system, contributing to the synthesis of various pyrimidine derivatives. Pyrimidine-4-carbaldehyde, which is synthesized from this compound, is an intermediate in the synthesis of other heterocyclic systems, further highlighting the role of this compound as a building block for nitrogen-containing heterocycles. nih.govpreprints.orgchemdad.com

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in the construction of complex organic molecules due to its versatile reactivity. unilongindustry.comlookchem.com

Precursors for Vitamin A and Carotenoids

This compound is utilized in the synthesis of precursors for Vitamin A and various carotenoids. unilongindustry.comatamanchemicals.comroyal-chem.com For instance, it can be used as a raw material in a method for preparing 2-methyl-4-acetoxy-2-butenal, a key intermediate for synthesizing vitamin A acetate (B1210297) and carotenoids. google.com One approach involves the acetylation of this compound, followed by selective hydrogenation, esterification, double bond isomerization, and hydrolysis of the acetal protecting group to yield 2-methyl-4-acetoxy-2-butenal. google.com Another method involves Grignard reagent condensation and acetyl esterification of this compound with vinyl bromide or vinyl chloride to obtain a precursor that is then hydrolyzed. google.com Additionally, this compound has been used in the synthesis of highly 13C enriched carotenoids. researchgate.netbibliotekanauki.pl A racemic 3-cyano-5-methoxy-4-methyl-5H-furan-2-one, a precursor for carotenoids, has been prepared from this compound and cyanoacetic acid. researchgate.net

Preparation of MCL1 Inhibitors

This compound is used as a synthetic reagent in the preparation of MCL1 inhibitors, such as S63845. chemicalbook.comchemicalbook.inlookchem.com MCL1 inhibitors are being investigated for their potential in various cancer models. chemicalbook.comchemicalbook.inlookchem.com

Synthesis of Neuronal Nitric Oxide Synthase Inhibitors

This compound acts as a synthetic reagent for the preparation of novel 2,4-disubstituted pyrimidines, which are potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase. chemicalbook.comchemicalbook.inguidechem.comlookchem.comlookchem.com Selective inhibition of neuronal nitric oxide synthase is considered a therapeutic strategy for neurodegenerative disorders. chemicalbook.comchemicalbook.in

Cascade and Tandem Reactions

This compound exhibits ambiphilic reactivity and participates in cascade and tandem reactions. researchgate.netacs.orgcapes.gov.brnih.govresearchgate.net For example, it has been used in titanium-mediated aldol addition reactions that can proceed in a one-pot procedure to directly produce 2(5H)-furanones through a tandem process. mdpi.com this compound has also been utilized in Tanabe-type annulation reactions, leading to the synthesis of benzofurans. mdpi.com Additionally, it has been involved in asymmetric aldol reactions with isatins catalyzed by cinchona-derived primary amines. beilstein-journals.orgbeilstein-journals.org

Reactivity and Reaction Mechanisms of 1,1 Dimethoxyacetone

Ambiphilic Reactivity Profiles

1,1-Dimethoxyacetone has been described as exhibiting ambiphilic reactivity. acs.orgresearchgate.netcapes.gov.bracs.org This means it can react as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the co-reactants. The ketone carbonyl can act as an electrophilic center, susceptible to nucleophilic attack. Conversely, under appropriate conditions, the carbon adjacent to the acetal (B89532) group can potentially exhibit nucleophilic character, for instance, through enolate or enol ether formation. Studies have explored its use in reactions where it behaves as a precursor to oxyallyl cations, which are involved in cycloaddition reactions. researchgate.netcapes.gov.brresearchgate.net

Acid-Catalyzed Transformations

Acid catalysis plays a significant role in the reactivity of this compound, primarily by activating the acetal or carbonyl functionalities. sarchemlabs.comresearchgate.net

Acetal Hydrolysis

One of the most common acid-catalyzed reactions of acetals, including the acetal moiety in this compound, is hydrolysis. sarchemlabs.comchemistrysteps.comorgoreview.comyoutube.comosti.gov This reaction, which is the reverse of acetal formation, regenerates the corresponding carbonyl compound (methylglyoxal) and alcohol (methanol) in the presence of water and an acid catalyst. fishersci.nochemistrysteps.comatamanchemicals.com The mechanism typically involves protonation of one of the acetal oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. chemistrysteps.comorgoreview.comosti.gov This intermediate is then attacked by water, followed by further proton transfer and elimination of the second alcohol molecule, regenerating the carbonyl group. chemistrysteps.comorgoreview.com The hydrolysis is an equilibrium process, and using an excess of water drives the reaction towards the carbonyl product. chemistrysteps.com

Rearrangement Mechanisms

Under acidic conditions, this compound can undergo rearrangement reactions. Research indicates that 1,3-dimethoxyacetones, which are structurally related, can rearrange to form methylglyoxal (B44143) dialkyl acetals under acid catalysis. psu.edu This type of rearrangement is related to the Lobry de Bruyn-Alberda van Ekenstein transformation, which involves the interconversion of aldoses and ketoses via enediol intermediates. psu.edu While the specific rearrangement mechanisms of this compound itself require detailed investigation, related studies suggest pathways involving enol or enol ether intermediates generated under acidic conditions, leading to structural isomerization. psu.edu

Base-Catalyzed Reactions

While acid catalysis is prevalent for acetal transformations, this compound can also participate in base-catalyzed reactions, primarily involving the ketone carbonyl or the protons alpha to it. The alpha protons are acidic due to the adjacent carbonyl group, allowing for enolate formation under basic conditions. These enolates can then act as nucleophiles in various reactions, such as aldol (B89426) additions. For example, this compound has been utilized in aldol reactions catalyzed by organic bases. researchgate.netbeilstein-journals.org

Lewis Acid Catalyzed Reactions

Lewis acids are effective catalysts for activating this compound, typically by coordinating to the oxygen atoms of either the ketone or the acetal group. capes.gov.brresearchgate.netpsu.edubeilstein-journals.orgbeilstein-journals.org This coordination enhances the electrophilicity of the carbon centers, facilitating reactions with nucleophiles.

Role of Specific Lewis Acids (e.g., TiCl4, Sn(OTf)2, TESOTf)

Various Lewis acids have been employed to catalyze reactions involving this compound. Titanium tetrachloride (TiCl4) has been shown to mediate reactions such as crossed aldol additions between ketones and α,α-dimethoxyketones, including this compound, leading to the formation of aldol adducts and subsequently furanone derivatives through a one-pot annulation process. scispace.commdpi.comresearchgate.net Tin(II) triflate (Sn(OTf)2) has also been reported as a catalyst in aldol additions involving dimethoxyketones. scispace.com Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) is another Lewis acidic catalyst that can activate acetal substrates, promoting the generation of oxocarbenium intermediates at low temperatures. researchgate.netnih.gov Studies have shown that TESOTf can form complexes with other species, influencing its catalytic activity in reactions such as (4+3) cycloadditions where oxyallyl cations derived from precursors like this compound are involved. researchgate.netnih.gov The choice of Lewis acid can significantly influence the reaction pathway and stereoselectivity. beilstein-journals.orgscispace.com

Organocatalytic Processes

Organocatalysis, which utilizes small organic molecules as catalysts, has been explored for transformations involving this compound. These processes often leverage the ability of organocatalysts to activate either the carbonyl group or the alpha-carbon adjacent to the ketone via enamine or iminium ion formation. beilstein-journals.org

Enamine Catalysis

Enamine catalysis is a prominent mode of activation when this compound reacts with organocatalysts, particularly those derived from secondary amines. The reaction between the amine catalyst and the ketone moiety of this compound forms a transient enamine intermediate. This enamine enhances the nucleophilicity of the alpha-carbon, allowing it to react with electrophiles. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

A notable application of enamine catalysis involving this compound is the asymmetric aldol reaction with isatin (B1672199) derivatives. beilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org In these reactions, the enamine formed from a chiral secondary amine catalyst and this compound acts as the nucleophile, attacking the carbonyl group of the isatin electrophile. beilstein-journals.orgresearchgate.net

Chiral Catalyst Design and Mechanism

The design of chiral organocatalysts is crucial for achieving enantioselectivity in reactions involving this compound. Cinchona-derived primary amine catalysts have been successfully employed in the asymmetric aldol reaction of this compound with isatins. beilstein-journals.orgresearchgate.net

The proposed mechanism for this asymmetric aldol reaction involves the formation of an enamine intermediate between the chiral primary amine catalyst and this compound. beilstein-journals.orgresearchgate.net This chiral enamine then approaches the isatin substrate in a specific orientation dictated by interactions with the catalyst, leading to the stereoselective formation of the carbon-carbon bond. beilstein-journals.orgresearchgate.net The stereoselectivity (R- or S-enantiomer) is controlled by the chirality of the organocatalyst used. beilstein-journals.org For instance, using an R-catalyst can lead to the formation of the R-enantiomer product, with the R-enamine attacking the isatin from the Re face. beilstein-journals.org

Studies have shown that these organocatalytic aldol reactions can proceed at room temperature with relatively low catalyst loadings (e.g., 10 mol%) and achieve high yields (up to 96%) and excellent enantioselectivities (up to 97% ee) with various isatin derivatives. beilstein-journals.orgresearchgate.net Additives such as trichloroacetic acid (TCA) can promote the enamine formation and activate the electrophile through hydrogen bonding. beilstein-journals.org

Other chiral organocatalysts, such as chiral imidodiphosphorimidates (IDPi) and squaramides, have also shown potential in asymmetric catalysis involving intermediates derived from acetals, which is relevant to the activation of this compound. acs.orgnih.gov These catalysts can interact with Lewis acids like silyl (B83357) triflates to generate reactive cationic intermediates while controlling enantioselectivity through non-covalent interactions. nih.gov

Metal-Catalyzed Reactions

Transition metal catalysis offers alternative pathways for the functionalization of this compound, enabling various carbon-carbon bond forming reactions and other transformations. beilstein-journals.orgbeilstein-journals.orgtue.nlmdpi.comrsc.org

Transition Metal Catalysis (e.g., Pd, Ru)

Transition metals such as palladium (Pd) and ruthenium (Ru) are widely used in catalysis for their ability to activate substrates and facilitate complex reaction pathways. beilstein-journals.orgbeilstein-journals.orgtue.nlrsc.org While general applications of Pd and Ru catalysis are well-documented, specific examples directly involving this compound in typical Pd or Ru catalyzed coupling or oxidation reactions in the provided search results are less detailed compared to organocatalysis. However, the compound's structure makes it a potential substrate or precursor in various metal-catalyzed transformations.

One example involves a TiCl₄-mediated aldol addition of this compound with acetophenone (B1666503) derivatives as a key step in the synthesis of 2(5H)-furanones. mdpi.com This reaction proceeds at low temperatures (-78 °C) and is followed by acid-induced cyclo-condensation. mdpi.com

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

This compound or derivatives synthesized from it can serve as coupling partners or precursors in cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboronic acid or ester and an organohalide or pseudohalide, is a powerful tool in organic synthesis. mdpi.comacs.org

While this compound itself might not be a direct participant in a typical Suzuki-Miyaura coupling, compounds derived from its reactions can be utilized. For instance, furanone derivatives synthesized via TiCl₄-mediated aldol addition of this compound containing bromo or tosyloxy groups can undergo Suzuki-Miyaura cross-coupling with boronic acids to form biaryl systems. mdpi.com This highlights the utility of this compound as a building block for generating substrates amenable to metal-catalyzed cross-coupling reactions. mdpi.commdpi.com

Furthermore, this compound has been used in the synthesis of precursors for compounds that subsequently undergo Suzuki-Miyaura cross-coupling as part of a larger synthetic route, such as in the development of BET inhibitors. acs.org

Investigation of Reaction Kinetics and Thermodynamics

Investigations into the kinetics and thermodynamics of reactions involving this compound provide valuable insights into reaction rates, mechanisms, and equilibrium positions. While specific detailed kinetic and thermodynamic studies for the organocatalytic or metal-catalyzed reactions of this compound discussed above were not extensively detailed in the provided search results, studies on related compounds can offer some general context.

For example, kinetic and equilibrium studies have been conducted on the hydration of 1,3-dimethoxyacetone (a structural isomer) and other carbonyl compounds. researchgate.netwhiterose.ac.uk These studies often involve techniques like spectroscopy to monitor the reaction progress and determine equilibrium constants, activation energies, and the influence of catalysts (e.g., acid-base catalysis). researchgate.net

In the context of asymmetric catalysis, kinetic analysis can be used to determine the order of the reaction with respect to the catalyst and substrates, providing information about the catalytic cycle and rate-determining steps. nih.govunibo.it Studies on the binding of catalysts to substrates or intermediates can also shed light on the interactions that govern reactivity and selectivity. nih.gov For instance, kinetic and binding studies on asymmetric (4+3) cycloaddition reactions involving acetal-derived intermediates have shown that the reaction rate can obey a first-order dependence on the catalyst and display saturation in the Lewis acid concentration, consistent with catalyst-substrate complex formation. nih.gov

Stereochemical Aspects of Reactions Involving this compound

The involvement of this compound in reactions often presents opportunities for stereochemical control, particularly in the formation of new chiral centers. Its structure allows for the generation of reactive intermediates, such as oxyallyl cations, which can participate in cycloaddition reactions. acs.orgorgsyn.org The stereochemical outcome of these reactions is heavily influenced by the reaction conditions and the presence of chiral catalysts or auxiliaries. orgsyn.org

Enantioselectivity and Diastereoselectivity Control

Controlling enantioselectivity and diastereoselectivity in reactions involving this compound is a key area of research in asymmetric synthesis. One approach involves the use of chiral catalysts, such as cinchona-derived primary amines, in reactions like the asymmetric aldol reaction with isatins. beilstein-journals.orgresearchgate.net These catalysts can facilitate the formation of enamine intermediates from this compound, which then react with electrophiles in a stereocontrolled manner. beilstein-journals.org Excellent yields and high enantioselectivities have been reported using such organocatalytic systems. beilstein-journals.orgresearchgate.net

Another strategy for achieving stereocontrol is through the use of chiral auxiliaries. For instance, in the reductive amination of this compound, a chiral auxiliary like Ellman's sulfinamide can be employed. This auxiliary forms a diastereomeric imine intermediate, directing the subsequent reduction to favor a specific stereoisomer, leading to the desired chiral amine with high enantiomeric excess (ee). Similarly, condensation with (R)-phenylglycinol can form an oxazolidine (B1195125) intermediate, and subsequent steps with specific reagents can yield chiral amines, leveraging the inherent chirality of the phenylglycinol to transfer stereochemical information.

In cycloaddition reactions, such as the [4+3] cycloaddition with furans, the stereochemical outcome can be influenced by the nature of the oxyallyl cation precursor derived from this compound and the reaction conditions. orgsyn.org Asymmetric variants of these cycloadditions utilizing chiral allyl cations have been shown to afford products with high enantiomeric excess. orgsyn.org

Data illustrating enantioselectivity in asymmetric aldol reactions of this compound with isatins catalyzed by cinchona-derived primary amines:

Catalyst TypeAdditiveYield (%)Enantiomeric Excess (ee %)Reference
Cinchona-derived primary amineTrichloroacetic acid (TCA)Up to 96Up to 97 beilstein-journals.orgresearchgate.net

Transition State Analysis in Asymmetric Catalysis

Understanding the transition state is crucial for explaining and predicting the stereochemical outcome in asymmetric reactions involving this compound. In organocatalytic reactions, the catalyst plays a pivotal role in stabilizing specific transition states, thereby favoring the formation of one stereoisomer over the other. For example, in the asymmetric aldol reaction catalyzed by cinchona-derived primary amines, the proposed transition state involves the formation of an enamine from this compound and the catalyst. beilstein-journals.org The interaction between the protonated amine catalyst and the carbonyl group of the isatin substrate activates the electrophile, and the spatial arrangement within the transition state dictates which face of the enamine attacks the isatin, leading to the observed enantioselectivity. beilstein-journals.org The R-enamine formed from the corresponding R-catalyst attacking the Re face of the isatin substrate has been proposed to lead to the R-enantiomer product. beilstein-journals.org

Computational and Theoretical Studies of 1,1 Dimethoxyacetone

Quantum Chemical Calculations

Quantum chemical calculations, notably those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. For 1,1-dimethoxyacetone, these calculations provide insights into its intrinsic properties and how it interacts in complex reaction systems.

Density Functional Theory (DFT) Studies

DFT studies have been applied to systems involving this compound and related acetals to understand reaction pathways and the nature of intermediates and transition states. For instance, computational results have indicated a strong energetic preference for specific transition state geometries in reactions where this compound is a reactant. researchgate.net DFT calculations have also been used to verify transition states by analyzing vibrational frequencies and to compute potential energy surfaces for different reaction pathways. uchicago.edu In studies of domino reactions, DFT calculations have helped to identify key intermediates and provide a comprehensive understanding of the observed results with various substrates. unibo.it Furthermore, DFT modeling has been employed to study the interaction between catalysts and substrates, such as the modeling of complexes and transition states in cycloaddition reactions involving oxocarbenium intermediates generated from acetal (B89532) substrates. nih.gov

Mechanistic Pathway Elucidation

Computational studies are instrumental in elucidating the detailed step-by-step processes of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most energetically favorable reaction pathways. For example, computational results have supported the involvement of nine-membered cyclic transition states in certain reactions of this compound. researchgate.net The calculation of potential energy surfaces allows for the visualization and analysis of different possible reaction routes. uchicago.edu DFT calculations have been used to show the formation of crucial intermediates, such as bicoordinated nitronate intermediates, which helps to explain the outcomes of reactions. unibo.it In the context of cycloaddition reactions, computational modeling has supported a stepwise mechanism initiated by nucleophilic attack, followed by ring closure. nih.gov

Energetic and Stereochemical Analysis of Reaction Intermediates and Transition States

Analyzing the energetics and stereochemistry of intermediates and transition states is critical for understanding reaction outcomes, particularly in stereoselective transformations. Computational studies provide valuable data on the relative energies of different conformers and transition states, which can explain observed selectivity. Energetic preferences for specific transition state conformations have been identified, and the factors contributing to energetic discrimination, such as pseudo-gauche-butane-type interactions and steric clashes, have been analyzed computationally. researchgate.net Zero-point energy (ZPE)-corrected potential energy surfaces are calculated to provide a more accurate representation of the energy landscape of a reaction. uchicago.edu Computational methods are also used to determine the relative and absolute configurations of reaction products by comparing calculated and experimental spectroscopic data. unibo.it The calculation of lowest-energy transition states for the selectivity-determining steps of reactions allows for the analysis of interactions, such as non-covalent interactions between the catalyst and the reacting species, that influence enantioselectivity. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide further tools for investigating the behavior of this compound and its interactions in chemical systems. These methods can explore conformational space and analyze molecular interactions. While specific detailed simulations of this compound itself are not extensively highlighted in the provided snippets, the application of these techniques to related systems and general concepts is mentioned. For instance, "flexible alignment" simulations have been used to explore the conformational space of molecules and identify energetically favorable conformations, a technique applicable to understanding the behavior of this compound in a reaction environment. gatech.edu Computational modeling, as discussed in the context of DFT studies, also falls under the broader umbrella of molecular modeling as it involves creating and manipulating molecular structures to calculate their properties and interactions. nih.gov

Structure-Reactivity Relationship Studies

Computational methods contribute to understanding the relationship between the structure of this compound and its reactivity. By analyzing the electronic distribution, molecular orbitals, and potential energy surfaces, researchers can gain insights into why this compound reacts in a particular way. The "ambiphilic reactivity" of this compound has been noted, suggesting its ability to act as both an electrophile and a nucleophile under different conditions, a property that can be investigated through computational analysis of its electronic structure. researchgate.netacs.org In catalytic reactions involving intermediates derived from acetals like this compound, computational studies have revealed how non-covalent interactions between a chiral catalyst and the reactive intermediate can control the stereochemical outcome, directly linking the structure of the interacting species to the reaction's selectivity. nih.gov

Advanced Applications and Functionalization of 1,1 Dimethoxyacetone in Organic Synthesis

Precursor in Natural Product Synthesis

1,1-Dimethoxyacetone is employed as a precursor in the synthesis of various natural products. Its versatility as a building block allows for the construction of complex molecular architectures found in nature.

Synthesis of (R)-Mintlactone and (R)-Menthofuran

This compound has been utilized in the straightforward synthesis of (R)-Mintlactone and (R)-Menthofuran. researchgate.net A method involving direct Ti-crossed aldol (B89426) condensation with appropriate ketones has been reported for the synthesis of trialkylsubstituted 2(5H)-furanones, which can then be transformed into these natural products. researchgate.netmdpi.com For instance, the reaction of propiophenone (B1677668) with this compound under optimized conditions yielded a trialkylsubstituted compound in 77% yield. researchgate.net This synthetic approach offers advantages over previously reported methods. researchgate.net (R)-Mintlactone was successfully obtained in 52% yield using this method. researchgate.net

Synthesis of Convolutamydine A

This compound has been used in the synthesis of Convolutamydine A. beilstein-journals.org Asymmetric aldol reactions of this compound with isatins, catalyzed by cinchona-derived primary amine catalysts, have been developed. beilstein-journals.orgresearchgate.net These reactions can be carried out at room temperature, yielding 3-hydroxyoxindoles in high yields (up to 96%) and with high enantioselectivities (up to 97% ee). beilstein-journals.orgresearchgate.net This protocol has shown broad substrate scope and good tolerance for different functional groups on the isatin (B1672199) derivatives. beilstein-journals.org The resulting 3-hydroxyoxindoles are important chiral scaffolds found in many biologically active compounds and natural products, including Convolutamydine A. beilstein-journals.orgresearchgate.net

Utilization in Medicinal Chemistry

This compound plays a significant role in medicinal chemistry, serving in the development of therapeutic agents and as scaffolds for drug discovery. innospk.comsarchemlabs.comroyal-chem.com Its controlled reactivity, enabled by the dimethyl acetal (B89532) structure, is beneficial for building complex molecular frameworks relevant to pharmaceutical research. sarchemlabs.com

Development of Therapeutic Agents

This compound is a crucial precursor in pharmaceutical synthesis, contributing to the development of various medicinal compounds and aiding in the development of therapeutic agents. innospk.comsarchemlabs.com It is used in preparing organic intermediates for antitumor drugs, anti-cardiovascular drugs, antiulcer drugs, antibiotics, and fungicides. royal-chem.comchembk.com For example, it is an important intermediate raw material for the production of carotene. royal-chem.comchembk.comguidechem.com It has also been used in the synthesis of islatravir, an investigational HIV drug, through a chemoenzymatic route. researchgate.net

Scaffolds for Drug Discovery

This compound is utilized in the creation of scaffolds for drug discovery. ontosight.airesearchgate.netmdpi.comsigmaaldrich.comlookchem.comctdbase.org Its ability to participate in various reactions makes it a versatile building block for synthesizing diverse chemical structures with potential biological activities. innospk.com Oxindole scaffolds, which can be synthesized using this compound, are prevalent in natural products and are recognized as privileged substructures in drug discovery. researchgate.net Enantioenriched 3-hydroxyoxindole scaffolds, accessible through asymmetric aldol reactions involving this compound, have shown promising biological activities. researchgate.net Furthermore, this compound has been used in the synthesis of intermediates for potential BET inhibitors, which are of interest in drug discovery programs. acs.orgnih.gov

Role in Materials Science

This compound has found applications in the development of new materials. ontosight.ai While specific details on its direct incorporation into material structures are not extensively elaborated in the provided search results, its use as an intermediate in the synthesis of various compounds suggests potential indirect roles in materials science. For instance, it is used in the preparation of pharmaceuticals and agrochemicals, which can sometimes have implications in material properties or be part of functional materials. royal-chem.com Research in materials science often involves the synthesis of complex organic molecules, and this compound's utility as a building block or protected form of a reactive species could be relevant in such contexts. sigmaaldrich.comtcichemicals.com

Enzyme and Biochemical Studies

This compound is employed as a tool in biochemical studies, particularly in investigating the effects of methylglyoxal (B44143) on cellular processes. ontosight.ai Methylglyoxal is a reactive dicarbonyl compound naturally produced in cells, primarily as a byproduct of glycolysis. ontosight.aiwikipedia.org It is known to modify proteins, leading to the formation of advanced glycation end-products (AGEs). ontosight.aiwikipedia.org

Investigation of Methylglyoxal-Mediated Glycation

This compound has been specifically used to investigate the effects of methylglyoxal-mediated glycation on the structure, thermal stability, and enzyme activity of proteins, such as yeast enolase. fishersci.nochemicalbook.comsigmaaldrich.comsigmaaldrich.comottokemi.comcymitquimica.comchemicalbook.inottokemi.comlookchem.com Methylglyoxal is a significant precursor of AGEs and can cause serious impairment of protein function. sci-hub.se Studies utilizing this compound allow researchers to introduce methylglyoxal in a controlled manner to study its reactions with amino and thiol groups in proteins, which lead to AGE formation. ontosight.aiwikipedia.org This research is crucial for understanding the biological implications of methylglyoxal accumulation, which is implicated in various diseases. ontosight.aiwikipedia.orgsci-hub.se

Effects on Enzyme Activity (e.g., Yeast Enolase)

Research has specifically focused on the effects of methylglyoxal-mediated glycation, facilitated by the use of this compound, on the enzyme activity of yeast enolase. fishersci.nochemicalbook.comsigmaaldrich.comsigmaaldrich.comottokemi.comcymitquimica.comchemicalbook.inottokemi.comlookchem.com Yeast enolase is an enzyme involved in glycolysis. Studies have investigated how the structural modifications induced by methylglyoxal glycation impact the enzyme's thermal stability and catalytic function in vivo. fishersci.nochemicalbook.comsigmaaldrich.comsigmaaldrich.comottokemi.comcymitquimica.comchemicalbook.inottokemi.comlookchem.com This provides insights into how reactive carbonyl species like methylglyoxal can affect essential metabolic enzymes.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of 1,1-Dimethoxyacetone and its Reaction Products

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound and the compounds derived from its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide characteristic signals that correspond to the different hydrogen and carbon environments within the molecule. Research involving reactions of this compound often utilizes NMR to confirm the structure of the resulting products. For instance, in studies involving aldol (B89426) reactions with this compound, NMR analysis is crucial for characterizing the formed 3-hydroxyoxindoles and furanone derivatives. researchgate.netmdpi.comscispace.com NMR spectra can provide details such as chemical shifts (δ), splitting patterns, and integration values in ¹H NMR, which help in identifying the types and relative numbers of protons. In ¹³C NMR, the number and position of signals indicate the different carbon environments. NMR spectroscopy can also be used to study reaction kinetics and equilibria. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and its reaction products and to provide information about their fragmentation patterns, which can aid in structural identification. The NIST WebBook provides an electron ionization mass spectrum for 1,1-dimethoxy-2-propanone (this compound), showing characteristic fragment ions. nist.gov Mass spectrometry is frequently coupled with chromatographic methods like Gas Chromatography (GC-MS) for the separation and identification of components in a mixture. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound and its derivatives by analyzing the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, such as the carbonyl group (C=O) and the C-O stretches of the acetal (B89532). avantorsciences.comvwr.commdpi.comscispace.com IR spectroscopy can also be used in situ to monitor reactions by observing changes in the intensity of characteristic peaks as reactants are consumed and products are formed. nih.gov

Chromatographic Methods (e.g., GC)

Chromatographic techniques, particularly Gas Chromatography (GC), are widely used for analyzing the purity of this compound and for separating and quantifying components in reaction mixtures. avantorsciences.comvwr.comtcichemicals.comtcichemicals.comvwr.com GC analysis can determine the percentage purity of a sample of this compound. avantorsciences.comvwr.comtcichemicals.comtcichemicals.comvwr.com When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for identifying individual components in complex samples, such as extracts from natural sources where this compound might be present. researchgate.net

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic techniques allow for the monitoring of chemical reactions in real-time without the need for sampling. This is particularly valuable for studying transient intermediates or reactions where sampling could perturb the equilibrium. spectroscopyonline.com While general in situ spectroscopy is discussed in the provided context as a valuable tool for reaction monitoring, specific applications directly detailing the in situ monitoring of this compound reactions using techniques like IR are mentioned in research exploring reaction mechanisms catalyzed by hydrogen-bond donors. nih.gov This allows for the observation of changes in the reaction mixture composition as they occur, providing kinetic and mechanistic insights. spectroscopyonline.com

Crystallographic Studies (e.g., X-ray Diffraction)

Crystallographic studies, such as X-ray diffraction, are used to determine the precise three-dimensional structure of crystalline compounds. While this compound itself is a liquid at room temperature, crystallographic analysis is valuable for confirming the absolute configuration and solid-state structure of crystalline products obtained from its reactions. For example, single crystal X-ray diffraction has been used to determine the absolute configuration of products from asymmetric aldol reactions involving this compound. researchgate.net This technique provides detailed information about bond lengths, bond angles, and molecular packing in the crystal lattice. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,1-Dimethoxyacetone in laboratory settings?

  • Methodological Answer : this compound is synthesized via the acid-catalyzed acetalization of methylglyoxal with methanol. A typical procedure involves refluxing methylglyoxal with excess methanol in the presence of sulfuric acid (0.5–1.0 mol%) under anhydrous conditions. Water formed during the reaction is removed using Dean-Stark traps or molecular sieves to drive the equilibrium toward acetal formation. Post-synthesis purification is achieved via fractional distillation (boiling point: 145°C at 760 mmHg) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its flammability (flash point: 37.8°C) and toxicity (GHS07), handling requires:

  • Use of flame-resistant lab equipment and explosion-proof fume hoods.
  • Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.
  • Storage in airtight containers away from oxidizing agents at temperatures <25°C.
    Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and avoiding induced vomiting if ingested .

Q. How can researchers determine the purity of this compound?

  • Methodological Answer : Analytical methods include:

  • NMR Spectroscopy : Methoxy protons appear as a singlet at δ 3.43 ppm, while the acetone methyl group resonates at δ 2.20 ppm.
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 118 for molecular ion [M]+) confirm purity.
  • Boiling Point Verification : Compare observed boiling point (145°C) with literature values .

Advanced Research Questions

Q. What role does this compound play in studying methylglyoxal toxicity in biochemical models?

  • Methodological Answer : this compound hydrolyzes under acidic or enzymatic conditions to release methylglyoxal, a reactive α-oxoaldehyde linked to oxidative stress. In Saccharomyces cerevisiae studies, researchers use controlled hydrolysis (pH 5–7, 37°C) to simulate methylglyoxal exposure, enabling analysis of cellular defense mechanisms (e.g., glyoxalase system activation) and phosphate ion-mediated detoxification pathways .

Q. How can kinetic contradictions in this compound’s hydration equilibria be resolved?

  • Methodological Answer : Conflicting hydration data (e.g., equilibrium constants under varying pH) are addressed by:

  • Conducting temperature-controlled (25–40°C) kinetic studies using buffered solutions (e.g., cacodylate or triethylamine buffers).
  • Applying stopped-flow spectroscopy or NMR to monitor real-time hydration.
  • Computational modeling (DFT or MD simulations) to predict transition states and validate experimental rate constants .

Q. What strategies optimize this compound’s stability in long-term storage?

  • Methodological Answer : Stability is enhanced by:

  • Storing under inert gas (N₂/Ar) with desiccants (silica gel) to prevent hydrolysis.
  • Adding stabilizers (0.1% hydroquinone) to inhibit radical-mediated degradation.
  • Periodic purity checks via FT-IR (C=O stretch at ~1740 cm⁻¹) and Karl Fischer titration for moisture content .

Q. How does this compound function as a protecting group in multi-step organic syntheses?

  • Methodological Answer : The acetal group protects ketones during reactions sensitive to carbonyl reactivity (e.g., Grignard additions). Deprotection is achieved via acid hydrolysis (1M HCl, 50°C) or enzymatic cleavage (lipases in aqueous THF). Its steric hindrance and electronic effects are leveraged in asymmetric syntheses of β-carotene intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.